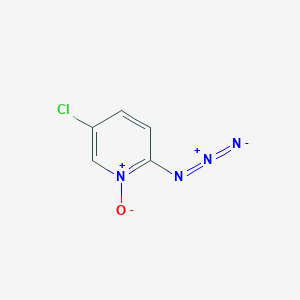
Pyridine, 2-azido-5-chloro-, 1-oxide
Cat. No. B8459235
M. Wt: 170.56 g/mol
InChI Key: PYLAOYZHIVPRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04006160
Procedure details


In this example, 6.70 grams (0.036 mol) of 2-amino-5-chloropyridine N-oxide hydrochloride was added to and dissolved in 100 ml. of water and 10 ml. of concentrated hydrochloric acid under vigorous stirring and was thus cooled to 0° C. to 5° C. in a salt-ice bath. To the above cold solution, a solution of 2.50 grams (0.036 mol) in 30 ml. of water was added dropwise at such a rate that the temperature of the reaction mixture did not rise above 5° C. Immediately after the above addition was complete a solution of 2.30 grams (0.036 mol) of sodium azide in 30 ml. of water was added to the cold vigorously stirred above solution at such a rate that the temperature did not rise above 5° C. When the above addition was complete the cooling bath was removed and the solution slowly warmed to about 25° C. The reaction mixture was continuously extracted with methylene chloride. From the methylene chloride extract, after evaporation in vacuo was obtained 2-azido-5-chloropyridine N-oxide in a yield of 3.75 grams or 62% of theory having a melting point of 80° C. to 82° C. with decomposition.
Name
2-amino-5-chloropyridine N-oxide hydrochloride
Quantity
6.7 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][N+:4]=1[O-:10].Cl.[N-:12]=[N+:13]=[N-].[Na+]>O>[N:2]([C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][N+:4]=1[O-:10])=[N+:12]=[N-:13] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
2-amino-5-chloropyridine N-oxide hydrochloride
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC1=[N+](C=C(C=C1)Cl)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
vigorously stirred above solution at such a rate that the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 100 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was thus cooled to 0° C. to 5° C. in a salt-ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not rise above 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Immediately after the above addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not rise above 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the above addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was continuously extracted with methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
From the methylene chloride extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after evaporation in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C1=[N+](C=C(C=C1)Cl)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
